molecular formula C14H12BrN5OS4 B4870549 N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B4870549
M. Wt: 474.5 g/mol
InChI Key: VXJVOANXCFGDLH-UHFFFAOYSA-N
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Description

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound featuring a thiadiazole core

Preparation Methods

The synthesis of N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the thiadiazole core, followed by the introduction of the bromobenzyl and methylthiadiazole groups. Common reagents used in these reactions include bromobenzyl chloride, thiourea, and acetic anhydride. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .

Chemical Reactions Analysis

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be compared with other thiadiazole derivatives, such as:

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

IUPAC Name

N-[5-[(3-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5OS4/c1-8-17-19-13(24-8)23-7-11(21)16-12-18-20-14(25-12)22-6-9-3-2-4-10(15)5-9/h2-5H,6-7H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJVOANXCFGDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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